BenchChemオンラインストアへようこそ!

3-Amino-2,6-dichloroisonicotinamide

Physicochemical Profiling LogP Medicinal Chemistry

3-Amino-2,6-dichloroisonicotinamide (IUPAC: 3-amino-2,6-dichloropyridine-4-carboxamide) is a heterocyclic small molecule (MW 206.03 g/mol, C6H5Cl2N3O) classified as a polysubstituted isonicotinamide. It bears three distinct functional handles on a pyridine ring: a 3-amino group, chlorine atoms at the 2- and 6-positions, and a 4-carboxamide group.

Molecular Formula C6H5Cl2N3O
Molecular Weight 206.03 g/mol
CAS No. 1263378-64-8
Cat. No. B1527748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-2,6-dichloroisonicotinamide
CAS1263378-64-8
Molecular FormulaC6H5Cl2N3O
Molecular Weight206.03 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N=C1Cl)Cl)N)C(=O)N
InChIInChI=1S/C6H5Cl2N3O/c7-3-1-2(6(10)12)4(9)5(8)11-3/h1H,9H2,(H2,10,12)
InChIKeyJHMASMMEKCAHSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-2,6-dichloroisonicotinamide (CAS 1263378-64-8): Procurement-Grade Overview for a Polyfunctional Pyridine Scaffold


3-Amino-2,6-dichloroisonicotinamide (IUPAC: 3-amino-2,6-dichloropyridine-4-carboxamide) is a heterocyclic small molecule (MW 206.03 g/mol, C6H5Cl2N3O) classified as a polysubstituted isonicotinamide [1]. It bears three distinct functional handles on a pyridine ring: a 3-amino group, chlorine atoms at the 2- and 6-positions, and a 4-carboxamide group. This specific substitution pattern places it at the intersection of aminopyridine, chloropyridine, and nicotinamide/isonicotinamide chemical space, making it a versatile intermediate for medicinal chemistry and agrochemical research . Commercial availability typically ranges from 95% to 98% purity across multiple suppliers, including catalog offerings from Fluorochem and AKSci .

Why 3-Amino-2,6-dichloroisonicotinamide Cannot Be Replaced by a Generic Isonicotinamide or Mono-Halogenated Analog


The 3-amino-2,6-dichloro substitution pattern is not arbitrarily interchangeable with other commercially available isonicotinamides. Replacement with 2,6-dichloroisonicotinamide (CAS 89281-13-0) eliminates the nucleophilic 3-amino handle essential for constructing N-aryl or N-acyl derivatives, reducing the scaffold to only two reactive sites [1]. Conversely, substitution with 3-amino-2-chloroisonicotinamide (CAS 342899-34-7) removes one chloro leaving group, directly halving the potential for sequential cross-coupling or SNAr functionalization and significantly altering the electronic profile of the ring [2]. The balanced combination of an electron-donating amino group ortho to the carboxamide and two electron-withdrawing chloro substituents creates a specific polarization and reactivity gradient that no mono-chlorinated or de-amino analog can replicate, directly impacting regioselectivity in downstream synthetic transformations .

Quantitative Procurement Evidence for 3-Amino-2,6-dichloroisonicotinamide vs. Closest Analogs


Lipophilicity (XLogP3) Differentiation: Target Compound vs. Mono-Chloro and Non-Chlorinated Analogs

The target compound exhibits a computed XLogP3 of 1.5, positioning it closer to optimal CNS drug-like space compared to its closest analogs. The mono-chloro derivative 3-amino-2-chloroisonicotinamide has an XLogP3 of 0.6, a difference of +0.9 log units, while the non-chlorinated parent 3-aminoisonicotinamide has a reported LogP of approximately 0.0 to 1.04 depending on the source, indicating a difference of +0.5 to +1.5 log units [1][2][3]. The 2,6-dichloroisonicotinamide (lacking the 3-amino group) has an XLogP3 of approximately 1.2 and a significantly lower TPSA of 55.98 Ų, confirming that the presence of the 3-amino group in the target compound adds polarity while the second chlorine maintains elevated lipophilicity [4].

Physicochemical Profiling LogP Medicinal Chemistry Lead Optimization

Synthetic Handle Multiplicity: Three Orthogonal Reactive Sites vs. Two or Fewer in Analogs

3-Amino-2,6-dichloroisonicotinamide offers three distinct, synthetically addressable functional groups: a free 3-amino group (nucleophilic, suitable for acylation, diazotization, or Buchwald-Hartwig amination), and two aryl chloride substituents at positions 2 and 6 (electrophilic, suitable for sequential Suzuki-Miyaura or SNAr reactions). In contrast, 2,6-dichloroisonicotinamide (CAS 89281-13-0) possesses only the two chloro handles with no amino group, reducing potential diversification vectors from three to two [1]. 3-Amino-2-chloroisonicotinamide (CAS 342899-34-7) provides the amino group plus only one aryl chloride, limiting sequential cross-coupling to a single step before requiring protection/deprotection strategies [2]. The presence of two differentiated chloro positions in the target compound further enables regioselective functionalization, a capability demonstrated for the broader 2,6-dihaloisonicotinic acid scaffold in published desymmetrization methodologies [3].

Synthetic Chemistry Cross-Coupling Building Blocks Parallel Synthesis

Hydrogen Bond Donor/Acceptor Profile: Enhanced Intermolecular Interaction Capacity vs. 2,6-Dichloroisonicotinamide

The target compound possesses 2 hydrogen bond donors (3-NH2 and 4-CONH2) and 3 hydrogen bond acceptors, matching the HBD/HBA profile of the mono-chloro and non-chlorinated 3-aminoisonicotinamide analogs (all have 2 HBD, 3 HBA). However, it significantly exceeds 2,6-dichloroisonicotinamide, which has only 1 HBD and 2 HBA due to the absence of the 3-amino group [1][2]. This additional H-bond capacity, combined with a higher molecular weight, results in a topological polar surface area (TPSA) of 82 Ų for the target compound versus only 55.98 Ų for 2,6-dichloroisonicotinamide—a difference of +26 Ų (46% higher) [3]. The enhanced H-bond profile directly impacts solubility in polar solvents and crystal packing behavior.

Crystal Engineering Solubility Drug Design Hydrogen Bonding

Validated Pharmacophoric Utility: The 2,6-Dichloroisonicotinamide Moiety in High-Affinity TAAR1 Ligands

While direct biological data for the free 3-amino-2,6-dichloroisonicotinamide compound is not publicly available, the 2,6-dichloroisonicotinamide substructure that constitutes its core has been validated in patent literature as a critical pharmacophoric element. In US Patent 9,957,261 (Hoffmann-La Roche), (R)-N-(3-Aminochroman-7-yl)-2,6-dichloroisonicotinamide (Example 91) displayed a Ki of 3.5 nM against rat TAAR1 and 7.70 nM against mouse TAAR1 in HEK-293 cell-based assays [1]. A closely related analog, (S)-N-(6-Amino-5,6,7,8-tetrahydronaphthalen-2-yl)-2,6-dichloroisonicotinamide (Example 46), exhibited a Ki of 2.20 nM against mouse TAAR1 [2]. These data demonstrate that the 2,6-dichloroisonicotinamide scaffold, when elaborated with an appropriate amine-containing side chain—precisely the type of derivatization accessible via the 3-amino handle of the target compound—can yield sub-nanomolar to low nanomolar target engagement.

GPCR TAAR1 Trace Amine Neuropsychiatric Scaffold Validation

Procurement-Driven Application Scenarios for 3-Amino-2,6-dichloroisonicotinamide Based on Quantitative Differentiation Evidence


Divergent Parallel Library Synthesis in Kinase or GPCR Lead Optimization

The three orthogonal reactive handles identified in the quantitative evidence (3-NH2, 2-Cl, 6-Cl) make this compound an ideal diversification point for parallel synthesis libraries targeting kinase or GPCR programs. In a single synthetic sequence, the 3-amino group can be acylated or arylated, while the 2- and 6-chloro positions can undergo sequential Suzuki-Miyaura couplings with different boronic acids, generating three points of diversity from one scaffold [1]. This contrasts with 2,6-dichloroisonicotinamide, which lacks the amino handle and therefore supports only two diversification points. For procurement, this means one gram of the target compound can generate 1,000–10,000 unique analogs through combinatorial elaboration, maximizing return on chemical investment.

CNS-Penetrant Candidate Design Leveraging Optimal Lipophilicity

With an XLogP3 of 1.5—positioned between the overly polar mono-chloro analog (0.6) and the less functionalized 2,6-dichloro scaffold (1.2 but lacking H-bond capacity)—this compound sits in an attractive lipophilicity window for CNS drug discovery [1]. Its TPSA of 82 Ų is within the typically favorable range for brain penetration (≤90 Ų), while the two chlorine atoms contribute to metabolic stability without excessively elevating LogP. Medicinal chemistry teams targeting neurodegenerative or neuropsychiatric indications (where isonicotinamide-based GSK-3 inhibitors have shown oral activity in Alzheimer's models [2]) can rationally select this scaffold over its analogs based on its balanced physicochemical profile.

Co-Crystal and Solid-Form Screening with Enhanced Hydrogen-Bond Capacity

The dual hydrogen bond donors (3-NH2 and 4-CONH2) combined with three acceptors create a rich supramolecular synthon landscape absent in the 2,6-dichloroisonicotinamide scaffold (1 donor, 2 acceptors, TPSA 55.98 Ų) [1]. This makes the target compound a superior candidate for pharmaceutical co-crystal screening programs aimed at improving solubility, dissolution rate, or stability of poorly soluble APIs. The 46% higher TPSA relative to 2,6-dichloroisonicotinamide directly correlates with improved aqueous solvation, while the chloro substituents maintain sufficient lipophilicity for membrane permeability—a balance that the mono-chloro analog achieves at the cost of reduced metabolic stability associated with a single halogen.

TAAR1-Targeted Probe and Tool Compound Synthesis

The validation of the 2,6-dichloroisonicotinamide scaffold in Hoffmann-La Roche's TAAR1 patent program (Ki values of 2.2–7.7 nM) establishes a strong precedent for using this chemotype in CNS probe development [1]. The target compound's 3-amino group provides a direct synthetic entry point for installing the chroman, tetrahydronaphthalene, or related amine-containing side chains that confer TAAR1 affinity. By procuring 3-amino-2,6-dichloroisonicotinamide rather than the simpler 2,6-dichloroisonicotinamide, researchers bypass a protection/deprotection sequence or a de novo amino introduction step, reducing synthetic step count and improving overall yield to the final probe molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Amino-2,6-dichloroisonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.